molecular formula C11H17NO3 B3170698 Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate CAS No. 945419-91-0

Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate

Cat. No.: B3170698
CAS No.: 945419-91-0
M. Wt: 211.26 g/mol
InChI Key: BHCYPUQBNPFVFK-UHFFFAOYSA-N
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Description

Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate (CAS: 945419-91-0) is a cyclohexanecarboxylate ester functionalized with an isocyanate group (-NCO) at the methyl position of the cyclohexane ring. This compound is characterized by its molecular formula C11H15NO3, molecular weight 209.24 g/mol, and high purity (95%) . The isocyanate group confers reactivity toward nucleophiles, making it valuable in polymer chemistry and pharmaceutical intermediates .

Properties

IUPAC Name

ethyl 4-(isocyanatomethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)10-5-3-9(4-6-10)7-12-8-13/h9-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCYPUQBNPFVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with isocyanatomethyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity .

Comparison with Similar Compounds

Ethyl Cyclohexanecarboxylate Derivatives with Isocyanate Groups

Compound Name CAS Number Molecular Formula Key Substituent(s) Applications/Notes
Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate 945419-91-0 C11H15NO3 Isocyanatomethyl Polymer precursors, intermediates
Ethyl 4-isocyanatobenzoate 30806-83-8 C10H9NO3 Isocyanate on benzene ring Urethane synthesis
Ethyl 6-isocyanatohexanoate 5100-36-7 C9H15NO3 Isocyanate on aliphatic chain Crosslinking agents

Key Differences :

  • Reactivity: The aliphatic isocyanate in Ethyl 6-isocyanatohexanoate exhibits faster reaction kinetics compared to aromatic or cyclohexane-bound isocyanates due to steric and electronic effects .
  • Thermal Stability : Aromatic isocyanates (e.g., Ethyl 4-isocyanatobenzoate) generally exhibit higher thermal stability than aliphatic analogs .

Trisubstituted Aryl Cyclohexanecarboxylates (TACC)

TACC compounds (e.g., TACC 21–24) feature aryl, dichloroethenyl, and hydroxy/oxo substituents on the cyclohexane ring :

Compound Substituents Biological Activity NMR Data (δ ppm)
TACC 21 3-Bromophenyl, dichloroethenyl, hydroxy Antibacterial <sup>13</sup>C NMR: 14.6, 169.2
TACC 22 4-Chlorophenyl, dichloroethenyl, hydroxy Antibiotic scaffold <sup>13</sup>C NMR: 14.1, 168.5
Target Compound Isocyanatomethyl Intermediate synthesis Not reported

Structural Contrasts :

  • Functional Groups : TACC derivatives prioritize halogenated aryl and hydroxy groups for antimicrobial activity, whereas the isocyanatomethyl group in the target compound enables covalent bonding in polymers .
  • Synthetic Routes : TACC compounds are synthesized via acid-catalyzed cyclization and purification via flash chromatography , while the target compound likely involves isocyanate functionalization of pre-existing esters .

Sulfonamide-Modified Cyclohexanecarboxylates

Sulfonamide derivatives (e.g., Ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate) are explored for cancer therapy due to their topological indices (TIs) :

Compound Substituent(s) Topological Indices (TIs) Predicted Properties
Compound 2 Naphthalene-2-sulfonamido High TI values Melting point: ~180°C
Target Compound Isocyanatomethyl Not studied Reactivity-driven applications

Functional Comparison :

  • Biological Relevance : Sulfonamide derivatives exhibit quantitative structure-property relationships (QSPR) for cancer drug design, whereas the target compound’s isocyanate group is more relevant to material science .
  • Stability : Sulfonamides are hydrolytically stable under physiological conditions, unlike isocyanates, which require anhydrous handling .

Oxo and Formyl Derivatives

Compound CAS Number Substituent Applications
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 Oxo group Ketone-based synthesis
Ethyl 4-formylcyclohexanecarboxylate 104802-53-1 Formyl group Aldehyde intermediates

Reactivity Differences :

  • The oxo group in Ethyl 4-oxocyclohexanecarboxylate participates in nucleophilic additions (e.g., Grignard reactions) , while the formyl group in Ethyl 4-formylcyclohexanecarboxylate is pivotal in condensation reactions .
  • The isocyanatomethyl group’s reactivity with amines/alcohols distinguishes it from these carbonyl-containing analogs .

Biological Activity

Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate is a compound with significant biological activity, primarily due to its isocyanate functional group. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

This compound is characterized by its isocyanate group, which is highly reactive and capable of forming covalent bonds with nucleophilic sites on proteins. This reactivity allows the compound to modify protein function and activity, making it a valuable tool in biochemical research.

Key Reactions

  • Covalent Bond Formation : The isocyanate group can react with amino acids in proteins, leading to modifications that can alter enzyme activity or protein interactions.
  • Substitution Reactions : It can undergo nucleophilic substitution reactions, allowing it to participate in various synthetic pathways.

Biological Applications

This compound has been investigated for several biological applications:

  • Enzyme Mechanism Studies : It serves as a reagent in studies aimed at understanding enzyme mechanisms and protein interactions. The ability to selectively modify specific residues within enzymes provides insights into their functional roles.
  • Drug Development : The compound is being explored for potential therapeutic applications, particularly in the development of new drugs targeting specific proteins involved in disease processes.

Case Studies

  • Protein Modification Studies : Research has demonstrated that this compound can effectively modify lysine residues in proteins, impacting their stability and activity. This modification has implications for understanding enzyme kinetics and regulation.
  • Therapeutic Potential : In preliminary studies, this compound has shown promise in inhibiting specific enzymes associated with inflammatory pathways, suggesting potential use in anti-inflammatory therapies.

Toxicity and Safety Data

While this compound has useful biological properties, its safety profile must be considered. Safety data indicates that the compound may cause irritation upon contact with skin or eyes and should be handled with appropriate protective measures to avoid inhalation or exposure.

PropertyData
Molecular FormulaC12_{12}H17_{17}N2_{2}O2_{2}
Molecular Weight221.28 g/mol
Safety ClassificationIrritant
Recommended HandlingUse PPE; avoid skin/eye contact

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate
Reactant of Route 2
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Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate

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